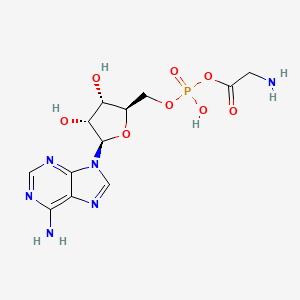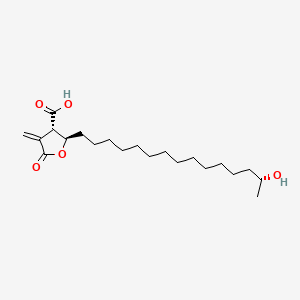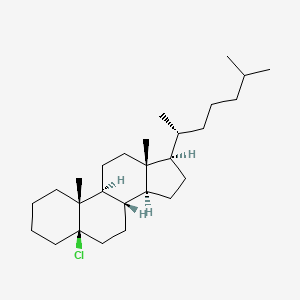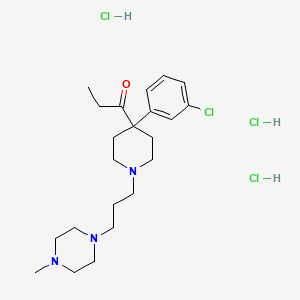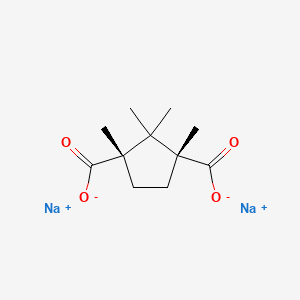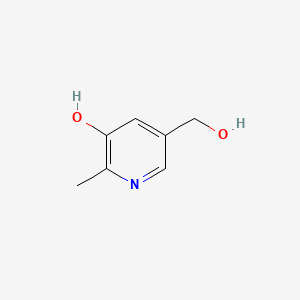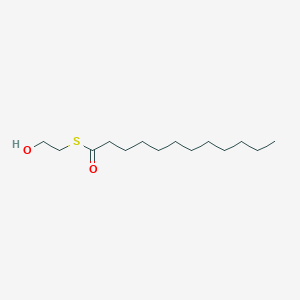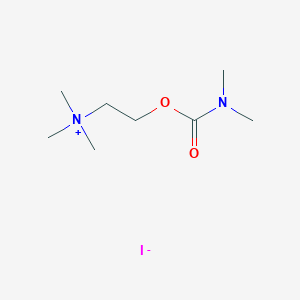
苄嘧磺隆
描述
Bensulfuron is a sulfonylurea herbicide used to control weeds in agricultural crops. It is a selective pre-emergence and post-emergence herbicide that works by inhibiting the growth and development of weeds, resulting in their death. Bensulfuron is a widely used herbicide that is effective against a variety of weeds, including grasses, broadleaves, and sedges.
科学研究应用
农业除草
苄嘧磺隆主要用于农业中控制一年生杂草,特别是在莎草科 {svg_1}。它的作用机制是抑制乙酰乳酸合酶(ALS)酶,该酶对植物生长至关重要。这种应用在水稻田尤为重要,因为莎草等杂草会严重影响作物产量。
抗性研究
关于苄嘧磺隆抗性的研究表明,某些杂草种群已通过 ALS 基因突变产生了抗性 {svg_2}。了解这些机制对于开发新的策略来管理抗性杂草种群并确保除草剂的持续有效性至关重要。
除草剂交叉抗性
研究表明,对苄嘧磺隆具有抗性的杂草也可能对其他除草剂表现出交叉抗性 {svg_3}。这对农业中的除草剂轮作和抗性管理实践具有重要意义。
环境生物修复
苄嘧磺隆的环境影响一直是研究的课题,特别是它在土壤中的残留及其对敏感作物的毒性 {svg_4}。研究使用丛枝菌根真菌和中华汉氏菌等细菌的生物修复技术对于减轻这些影响至关重要。
分子生物学和遗传学
除草剂抗性的分子基础,包括赋予抗性的 ALS 基因中特定的氨基酸替换,是重要的研究领域 {svg_5}。这些知识可以为设计新的除草剂和抗性管理策略提供信息。
快速检测技术
开发快速检测抗性的方法,例如切割扩增多态性序列 (CAPS) 标记,对于早期识别和管理抗性杂草种群至关重要 {svg_6}。这些技术允许在农业环境中快速做出决策。
作用机制
Target of Action
Bensulfuron primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . Inhibition of this enzyme leads to the control of various weeds and sedges .
Mode of Action
Bensulfuron, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the normal function of the enzyme, leading to the death of the plant. The herbicide binds to the ALS enzyme, preventing it from catalyzing the production of essential amino acids required for plant growth .
Biochemical Pathways
The primary biochemical pathway affected by bensulfuron is the synthesis of branched-chain amino acids, which is crucial for plant growth and development . By inhibiting the ALS enzyme, bensulfuron disrupts this pathway, leading to a deficiency of these essential amino acids in the plant . This deficiency hampers protein synthesis and plant growth, eventually leading to the death of the plant .
Pharmacokinetics
Bensulfuron is moderately soluble in water, non-volatile, and moderately mobile . . These properties influence the bioavailability of bensulfuron in the environment.
Result of Action
The inhibition of the ALS enzyme by bensulfuron leads to the death of the plant . This is due to the disruption of the synthesis of essential amino acids, which are crucial for plant growth and development . As a result, bensulfuron effectively controls various weeds and sedges .
Action Environment
The action of bensulfuron can be influenced by environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy . It is moderately mobile, which allows it to reach target weeds, but its persistence in water systems could potentially lead to off-target effects . Therefore, careful management is required to maximize its efficacy and minimize potential environmental impact.
安全和危害
生化分析
Biochemical Properties
Bensulfuron functions as an inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. This inhibition disrupts the production of essential amino acids, leading to the death of susceptible plants. Bensulfuron interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate . This interaction is highly specific, and the herbicide’s efficacy is largely due to its ability to target ALS with minimal off-target effects.
Cellular Effects
Bensulfuron has significant effects on various cellular processes in plants. By inhibiting ALS, it disrupts the synthesis of branched-chain amino acids, which are vital for protein synthesis and overall cellular function. This disruption leads to a cascade of effects, including impaired cell division, stunted growth, and eventual cell death . Additionally, bensulfuron can affect cell signaling pathways and gene expression, further contributing to its herbicidal activity. In non-target organisms, such as animals, bensulfuron is less toxic due to the absence of ALS in their metabolic pathways .
Molecular Mechanism
The molecular mechanism of bensulfuron involves its binding to the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This binding inhibits the enzyme’s activity, leading to a shortage of these essential amino acids and subsequent disruption of protein synthesis . The inhibition of ALS by bensulfuron is highly specific, and the herbicide’s structure allows it to fit precisely into the enzyme’s active site, blocking its function. This specificity is a key factor in the herbicide’s effectiveness and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bensulfuron on plants can be observed over time. Initially, treated plants exhibit stunted growth and chlorosis, followed by necrosis and death. The stability of bensulfuron in the environment can vary, with factors such as temperature, pH, and microbial activity influencing its degradation . Studies have shown that bensulfuron can persist in soil and water for extended periods, potentially affecting subsequent crops and non-target organisms .
Dosage Effects in Animal Models
In animal models, the effects of bensulfuron vary with dosage. At low doses, bensulfuron is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage, as well as developmental and reproductive effects . The threshold for these effects varies among species, and long-term exposure studies are necessary to fully understand the potential risks associated with bensulfuron use.
Metabolic Pathways
Bensulfuron is metabolized primarily through hydrolysis and oxidation pathways. In plants, the herbicide is broken down by enzymes such as hydrolases and oxidases, leading to the formation of less toxic metabolites . These metabolic pathways are crucial for the detoxification of bensulfuron and its eventual elimination from the organism. In microorganisms, similar pathways are involved, with specific enzymes playing key roles in the degradation process .
Transport and Distribution
Within plants, bensulfuron is absorbed through the roots and translocated to the shoots, where it exerts its herbicidal effects. The herbicide is transported via the xylem and phloem, allowing it to reach target tissues throughout the plant . In soil, bensulfuron is moderately mobile and can leach into groundwater under certain conditions . Its distribution in the environment is influenced by factors such as soil type, moisture content, and microbial activity.
Subcellular Localization
At the subcellular level, bensulfuron is localized primarily in the chloroplasts, where ALS is located. This localization is essential for the herbicide’s mode of action, as it allows bensulfuron to directly interact with its target enzyme . The herbicide’s structure enables it to cross cellular membranes and accumulate in the chloroplasts, where it inhibits ALS activity and disrupts amino acid biosynthesis.
属性
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O7S/c1-25-11-7-12(26-2)17-14(16-11)18-15(22)19-27(23,24)8-9-5-3-4-6-10(9)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)(H2,16,17,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBRCCBKOWDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074949 | |
| Record name | Bensulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99283-01-9 | |
| Record name | Bensulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bensulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G14TM383F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bensulfuron-methyl?
A: Bensulfuron-methyl operates as an Acetolactate Synthase (ALS) inhibitor. [, ] This enzyme plays a critical role in synthesizing branched-chain amino acids like valine, leucine, and isoleucine, which are essential for plant growth and development. []
Q2: How does inhibition of ALS lead to herbicidal activity in plants?
A: By blocking ALS, Bensulfuron-methyl effectively halts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible plants. [, , , ] This disruption ultimately results in plant death, making it an effective herbicide.
Q3: Are there differences in Bensulfuron-methyl susceptibility among rice cultivars?
A: Yes, research has shown varying levels of susceptibility to Bensulfuron-methyl between rice cultivars. This difference is attributed to the differing abilities of rice cultivars to metabolize and detoxify the herbicide. [, ] For instance, the rice cultivar 'Sangpung' exhibits greater susceptibility compared to 'Samgang' due to variations in their inactivation metabolic capacities. []
Q4: How does Bensulfuron-methyl affect the soil environment?
A: While Bensulfuron-methyl effectively controls weeds, it can also influence soil ecosystems. Studies have shown that its application can initially decrease the activity of soil enzymes such as dehydrogenase, phosphatase, and urease. [, , , ] This effect is often followed by a recovery period where enzyme activities gradually return to their original levels. [, ] Furthermore, Bensulfuron-methyl can affect microbial populations in the soil, particularly bacteria and fungi, with the extent of impact depending on the concentration and duration of exposure. [, , ]
Q5: Can the application of Bensulfuron-methyl impact the nutrient availability in the soil?
A: Yes, Bensulfuron-methyl application has been linked to changes in soil nutrient availability. Research suggests that it can decrease the availability of nitrogen (N) and potassium (K). [] In cases where higher doses of Bensulfuron-methyl are used, the availability of phosphorus (P) in the soil can also be negatively affected. []
Q6: What is the molecular formula and weight of Bensulfuron-methyl?
A6: Bensulfuron-methyl is represented by the molecular formula C16H18N4O7S and has a molecular weight of 410.4 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize Bensulfuron-methyl?
A: Several spectroscopic techniques are employed for characterizing Bensulfuron-methyl, including Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] FTIR helps analyze the functional groups present in the molecule, particularly the carbonyl and sulfonyl groups, which are crucial for its interaction with soil minerals like goethite. [] HPLC is used for the separation, identification, and quantification of Bensulfuron-methyl and its metabolites in various matrices such as soil, water, and plant tissues. [] NMR, on the other hand, provides detailed information about the structure and dynamics of the molecule, helping researchers understand its interactions with other molecules. []
Q8: How stable is Bensulfuron-methyl in different environmental conditions?
A: The stability of Bensulfuron-methyl is influenced by environmental factors like temperature, pH, and soil type. [, , , ] Studies indicate that its degradation is faster at higher temperatures and in acidic soils. [, , ] Additionally, the presence of specific microorganisms in the soil can accelerate its degradation. [, , ]
Q9: Can repeated applications of Bensulfuron-methyl lead to enhanced degradation in soil?
A: Yes, repeated applications of Bensulfuron-methyl can lead to its enhanced degradation in paddy soils. This phenomenon, termed "enhanced biodegradation," is attributed to the adaptation of soil bacteria that can utilize Bensulfuron-methyl as a carbon and energy source. [] These bacteria become more efficient at degrading the herbicide with each exposure, leading to a faster decline in its concentration in the soil. This accelerated degradation can impact its long-term effectiveness in fields with a history of Bensulfuron-methyl application.
Q10: How does the presence of other herbicides affect the activity of Bensulfuron-methyl?
A: Bensulfuron-methyl can interact with other herbicides, resulting in either synergistic or antagonistic effects. For example, it exhibits an antagonistic interaction with Quinclorac, meaning their combined effect is less than the sum of their individual effects. [] This antagonistic interaction is particularly notable in the growth of rice plants, where the combined application of the two herbicides leads to reduced phytotoxicity compared to using Bensulfuron-methyl alone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



